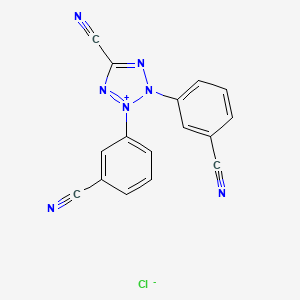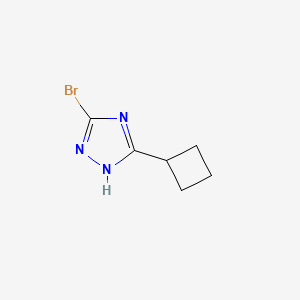
6-(pyrrolidin-1-yl)-3,4-dihydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(pyrrolidin-1-yl)-3,4-dihydronaphthalen-1(2H)-one, also known as PDN-21, is a synthetic compound that belongs to the class of naphthalen-1(2H)-one derivatives. It has been a subject of interest for researchers due to its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
Conducting Polymers from Low Oxidation Potential Monomers
A study by Sotzing et al. (1996) explored the synthesis of conducting polymers from low oxidation potential monomers, including derivatives related to the pyrrolidinyl group. These polymers exhibit stable electrically conducting forms due to their low oxidation potentials, suggesting applications in electronic materials and devices Sotzing, J. Reynolds, A. Katritzky, J. Soloducho, S. Belyakov, R. P. Musgrave, Macromolecules, 1996.
Coordination Chemistry of Pyrazolylpyridines
Halcrow (2005) reviewed the synthesis and coordination chemistry of 2,6-di(pyrazolyl)pyridines, highlighting their applications in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties Halcrow, Coordination Chemistry Reviews, 2005.
Spectroscopic Identification and Derivatization of Cathinones
Nycz et al. (2016) focused on identifying and derivatizing cathinones, including compounds structurally related to 6-(pyrrolidin-1-yl)-3,4-dihydronaphthalen-1(2H)-one, utilizing spectroscopic methods. This research has implications in forensic science for drug identification Nycz, T. Paździorek, G. Małecki, Marcin Szala, Forensic science international, 2016.
Sigma(1) Receptor Binding and Activity
Berardi et al. (2005) explored the sigma(1) receptor binding and activity of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives, indicating the potential for neurological research and therapeutic applications Berardi, S. Ferorelli, C. Abate, M. Pedone, N. Colabufo, M. Contino, R. Perrone, Journal of medicinal chemistry, 2005.
Synthesis and Applications in Organic Chemistry
The synthesis of 1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine hydrochloride by Huang et al. (2008) represents a methodological advance in organic synthesis, indicating potential utility in pharmaceuticals and chemical research Jiann‐Jyh Huang, M. Yeh, F. Wong, Russian Journal of Organic Chemistry, 2008.
Sensor Technology
Zamani et al. (2007) developed a ytterbium(III) PVC membrane electrode using a compound related to the pyrrolidinyl group, demonstrating applications in sensor technology for metal ion detection H. Zamani, G. Rajabzadeh, M. Ganjali, Talanta, 2007.
Propriétés
IUPAC Name |
6-pyrrolidin-1-yl-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14-5-3-4-11-10-12(6-7-13(11)14)15-8-1-2-9-15/h6-7,10H,1-5,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAZJDOAHPKNGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC3=C(C=C2)C(=O)CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745140 |
Source


|
| Record name | 6-(Pyrrolidin-1-yl)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(pyrrolidin-1-yl)-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
16204-12-9 |
Source


|
| Record name | 6-(Pyrrolidin-1-yl)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B598081.png)


![4-Methoxybicyclo[2.2.2]octan-1-amine](/img/structure/B598087.png)




![2-(Benzo[d][1,3]dioxol-5-yl)butanoic acid](/img/structure/B598093.png)


